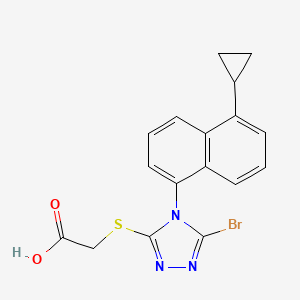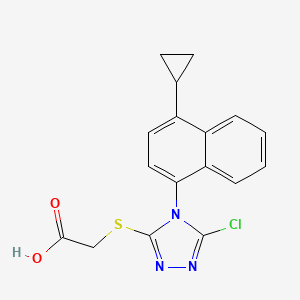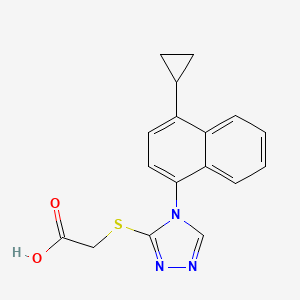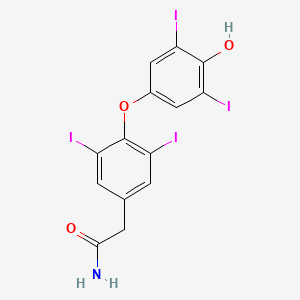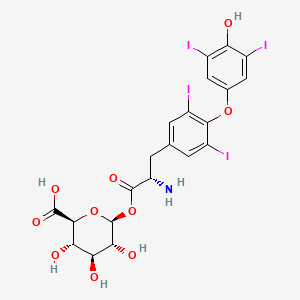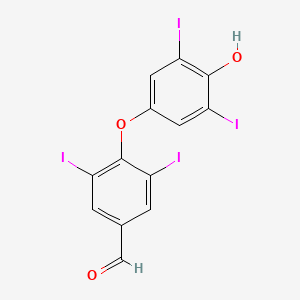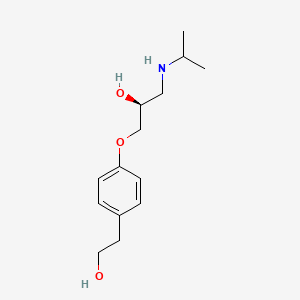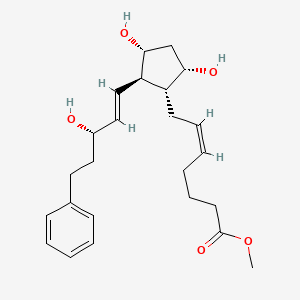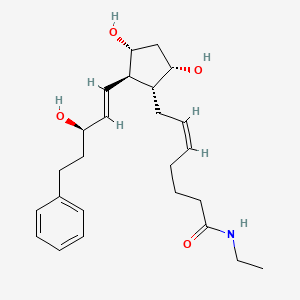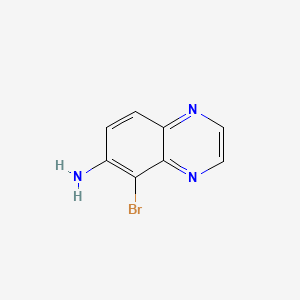
Dutasteride Impurity J
Descripción general
Descripción
Dutasteride Impurity J is a byproduct formed during the synthesis of dutasteride, a dual inhibitor of 5α-reductase. Dutasteride is primarily used to treat benign prostatic hyperplasia (BPH) by inhibiting the conversion of testosterone to dihydrotestosterone (DHT), a hormone that contributes to prostate enlargement . Impurities like this compound are often studied to ensure the purity and efficacy of the pharmaceutical product.
Aplicaciones Científicas De Investigación
Dutasteride Impurity J is primarily studied in the context of pharmaceutical research to ensure the purity and efficacy of dutasteride. It is also used in analytical chemistry to develop and validate methods for detecting and quantifying impurities in pharmaceutical products. In biology and medicine, understanding the formation and effects of impurities like this compound can help improve drug formulations and reduce side effects .
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
The inhibition of 5-alpha reductase enzymes disrupts the androgen signaling pathway . DHT is a primary hormonal mediator that plays a role in the development and enlargement of the prostate gland . By reducing DHT levels, Dutasteride Impurity J can alleviate growth of the prostate .
Pharmacokinetics
Dutasteride has a complex elimination profile, involving both linear and non-linear components . During chronic administration, the linear pathway dominates, and it exhibits a long elimination half-life (t ½) of 3–5 weeks . Accordingly, Dutasteride is dosed in a way that requires at least 3 months of treatment to reach steady-state pharmacokinetics . The bioavailability of Dutasteride is influenced by the formulation of the administered medication .
Result of Action
The primary result of this compound’s action is the reduction of DHT levels, which can lead to a decrease in prostate volume and a reduction in the risk of urinary retention . This makes it effective for the treatment of men with lower urinary tract symptoms associated with benign prostatic hyperplasia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the formulation of the drug can significantly impact its bioavailability and pharmacokinetic properties . Additionally, the presence of other drugs or substances in the body could potentially interact with this compound, affecting its efficacy and stability .
Análisis Bioquímico
Biochemical Properties
Dutasteride Impurity J, like Dutasteride, may interact with enzymes, proteins, and other biomolecules involved in the biochemical reactions of the body. Dutasteride is known to inhibit 5α-reductase, an enzyme responsible for converting testosterone into the more potent androgen dihydrotestosterone (DHT)
Cellular Effects
The cellular effects of this compound are not well-documented. Dutasteride has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to reduce cell viability and cell proliferation in prostate cancer cell lines .
Molecular Mechanism
Dutasteride, however, is known to bind irreversibly to 5α-reductase, inhibiting the conversion of testosterone to DHT . This action at the molecular level leads to a decrease in DHT levels, which plays a crucial role in the development and enlargement of the prostate gland .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed in HPLC analysis during the process development of Dutasteride
Dosage Effects in Animal Models
Dutasteride has shown neuroprotective effects against glutamate toxicity in animal models .
Metabolic Pathways
Dutasteride is known to be involved in the metabolic pathway of androgen signaling, specifically inhibiting the conversion of testosterone to DHT .
Transport and Distribution
Dutasteride, however, is known to be distributed within the body after oral administration .
Métodos De Preparación
The synthesis of Dutasteride Impurity J involves multiple steps, starting from pregnenolone acid. The process includes various reactions such as oxidation, reduction, and substitution. One common method involves the use of high-performance liquid chromatography (HPLC) to isolate and characterize the impurity . Industrial production methods often employ similar techniques but on a larger scale, ensuring the impurity is minimized to acceptable levels.
Análisis De Reacciones Químicas
Dutasteride Impurity J undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
- Desmethyl dutasteride
- Dihydro dutasteride
These compounds share similarities in their formation and structural characteristics but differ in their specific chemical properties and effects .
Propiedades
IUPAC Name |
(1S,3aS,3bS,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,8,9,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,8,13,15-17,19H,4,6-7,9-12H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXPCWANWHJPEV-ULLAOQFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC=C5C3(CCC(=O)N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC=C5[C@@]3(CCC(=O)N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301099190 | |
| Record name | (4aR,4bS,6aS,7S,9aS,9bS)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301099190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164656-21-7 | |
| Record name | (4aR,4bS,6aS,7S,9aS,9bS)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164656-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4aR,4bS,6aS,7S,9aS,9bS)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301099190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




